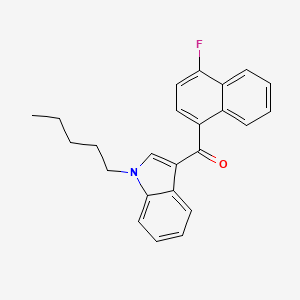

(4-Fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Übersicht

Beschreibung

“(4-Fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” is a synthetic cannabinoid . It belongs to the effect group of synthetic cannabinoid receptor agonists .

Synthesis Analysis

The synthesis of “this compound” involves multiple stages . The first stage involves the reaction of 4-fluoro-1-naphthoic acid with N-ethyl-N,N-diisopropylamine and isobutyl chloroformate in tetrahydrofuran at -10°C for 0.5 hours . The second stage involves the reaction with sodium tetrahydridoborate in tetrahydrofuran and water monomer at 20°C for 0.333333 hours . The third stage involves the reaction with hydrogen chloride in water monomer .Molecular Structure Analysis

The molecular formula of “this compound” is C24H22FNO . Its molecular weight is 359.436 g/mol . The InChI code is InChI=1S/C24H22FNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dry, room temperature environment .Wissenschaftliche Forschungsanwendungen

Identification and Characterization :

- Moosmann et al. (2012) discussed the identification and structure elucidation of two synthetic cannabinoids, including 4-fluoronaphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-412). This compound was found in a microcrystalline powder form, indicating its potential presence in 'herbal mixtures' (Moosmann et al., 2012).

Quantitative Analysis in Illegal Products :

- Nakajima et al. (2011) identified and quantified this compound among other cannabimimetic naphthoylindoles in illegal products obtained via the Internet (Nakajima et al., 2011).

Pharmacokinetics and Distribution :

- Schaefer et al. (2017) investigated the distribution of synthetic cannabinoids, including 4-fluoronaphthalen-1-yl-(1-pentylindol-3-yl)methanone, in pigs following intravenous administration. The study provided insights into the pharmacokinetics of these compounds (Schaefer et al., 2017).

Application in Forensic Chemistry :

- Domingos et al. (2017) applied paper spray ionization mass spectrometry to forensic chemistry, including the analysis of synthetic cannabinoids like 4-fluoronaphthalen-1-yl-(1-pentylindol-3-yl)methanone (Domingos et al., 2017).

Genotoxic Properties :

- Ferk et al. (2016) studied the genotoxic properties of synthetic cannabinoids, including RCS-4, which is closely related to 4-fluoronaphthalen-1-yl-(1-pentylindol-3-yl)methanone. The study highlighted potential DNA-damaging properties of these drugs (Ferk et al., 2016).

Regulatory Actions :

- A 2016 federal register document discussed the placement of related compounds to Schedule I of the Controlled Substances Act, reflecting regulatory actions towards such substances (Federal Register, 2016).

Safety and Hazards

The safety information for “(4-Fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Eigenschaften

IUPAC Name |

(4-fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWMKVHXWFNFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101010001 | |

| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1364933-59-4 | |

| Record name | JWH 412 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-412 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-412 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCX2678XVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)

![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)